4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene
CAS No.: 1796574-89-4
Cat. No.: VC3024673
Molecular Formula: C8H5BrF3NO3
Molecular Weight: 300.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796574-89-4 |
|---|---|
| Molecular Formula | C8H5BrF3NO3 |
| Molecular Weight | 300.03 g/mol |
| IUPAC Name | 4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene |
| Standard InChI | InChI=1S/C8H5BrF3NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2 |
| Standard InChI Key | GZJVLHYIEAYENK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)OCC(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1Br)OCC(F)(F)F)[N+](=O)[O-] |
Introduction
4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is an organic compound with a complex structure, featuring a bromine atom, a nitro group, and a trifluoroethoxy substituent attached to a benzene ring. Its chemical structure and unique functional groups make it a compound of interest in various fields, including medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene typically involves multi-step reactions. While specific synthesis methods are not detailed in the available literature, compounds with similar structures often involve nitration and etherification steps. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Applications and Research Findings
This compound is significant in various fields due to its unique electronic properties and the presence of the trifluoroethoxy group, which enhances its stability and reactivity.
Applications:
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Medicinal Chemistry: The compound's structure makes it a potential candidate for drug development, particularly in designing molecules that interact with biological targets.
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Materials Science: Its electronic properties can be exploited in the development of new materials.
Comparison with Similar Compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-1-nitrobenzene | C6H4BrNO2 | Lacks trifluoroethoxy group; simpler structure |
| 4-Fluoro-1-nitrobenzene | C6H4FNO2 | Contains fluorine instead of bromine |
| 4-Bromo-1-nitro-3-(trifluoromethyl)benzene | C8H5BrF3NO3 | Similar halogen and nitro groups but lacks trifluoroethoxy |
| 4-Bromo-1-nitro-3-(trifluoroethoxy)benzene | C8H5BrF3NO3 | Similar structure but different positioning of trifluoroethoxy |
Interaction Studies
Interaction studies involving 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene focus on its reactivity with biological molecules or other chemical species. Preliminary studies suggest that compounds with similar structures can interact with enzymes or receptors due to their ability to mimic natural substrates or inhibitors. Further research is required to elucidate specific interactions and mechanisms.
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